

In-Depth Technical Guide: N-(5-bromopyridin-2-yl)methanesulfonamide

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Compound of Interest

Compound Name: *N*-(5-bromopyridin-2-yl)methanesulfonamide

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Introduction

N-(5-bromopyridin-2-yl)methanesulfonamide is a sulfonamide derivative of 5-bromopyridine. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. The pyridine ring is also a common scaffold in medicinal chemistry. This document provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of **N-(5-bromopyridin-2-yl)methanesulfonamide**.

Chemical Properties

N-(5-bromopyridin-2-yl)methanesulfonamide is a white solid.^[1] Its fundamental chemical and physical properties are summarized in the table below. While some experimental data is available, other properties are predicted based on computational models.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂ S	[1]
Molecular Weight	251.1 g/mol	[1]
Melting Point	161-163 °C	[1]
Appearance	White solid	[1]
Boiling Point (Predicted)	347.5 ± 52.0 °C	ChemicalBook
Density (Predicted)	1.802 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	5.74 ± 0.10	ChemicalBook
Storage Temperature	2-8 °C	ChemicalBook

Synthesis

A general method for the synthesis of **N-(5-bromopyridin-2-yl)methanesulfonamide** involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride.

Experimental Protocol

The following is a general procedure adapted from the synthesis of similar sulfonamide compounds.

Materials:

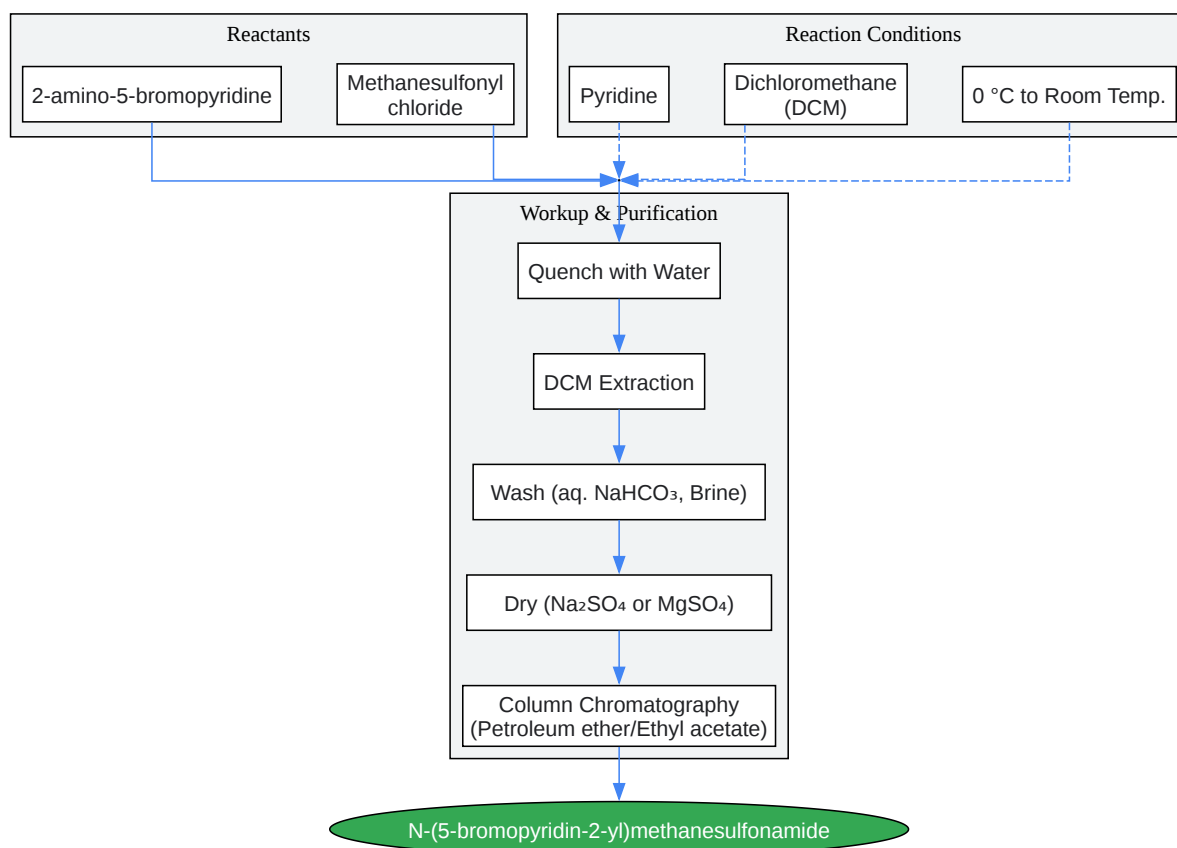
- 2-amino-5-bromopyridine
- Methanesulfonyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate or sodium sulfate
- Petroleum ether
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous pyridine.
- Cool the solution to 0 °C in an ice bath.
- Slowly add methanesulfonyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate). A 1:1 (v/v) mixture of petroleum ether and ethyl acetate has been reported to be a suitable eluent for a similar compound.^[1]
- Combine the fractions containing the pure product and evaporate the solvent to yield **N-(5-bromopyridin-2-yl)methanesulfonamide** as a white solid. A yield of 90% has been

reported for this compound.[1]



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Synthesis Workflow for N-(5-bromopyridin-2-yl)methanesulfonamide

Spectral Data

Mass Spectrometry

The electron ionization mass spectrum of **N-(5-bromopyridin-2-yl)methanesulfonamide** shows a molecular ion peak ($[M]^+$) at m/z 250.^[1]

No experimental ^1H NMR, ^{13}C NMR, or FT-IR data for **N-(5-bromopyridin-2-yl)methanesulfonamide** was found in the searched literature. The following are predicted spectral data or data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental NMR data for the title compound is not readily available, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the structure and data from similar compounds.

^1H NMR (Predicted):

- **Pyridyl Protons:** Three protons on the pyridine ring are expected to appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the bromine atom is likely to be the most downfield.
- **NH Proton:** A broad singlet corresponding to the sulfonamide N-H proton is expected. Its chemical shift will be dependent on the solvent and concentration.
- **Methyl Protons:** A singlet for the three protons of the methyl group of the methanesulfonamide moiety is expected, likely in the region of δ 2.5-3.5 ppm.

^{13}C NMR (Predicted):

- **Pyridyl Carbons:** Five signals are expected for the carbons of the pyridine ring in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom will be significantly affected.
- **Methyl Carbon:** A signal for the methyl carbon of the methanesulfonamide group is expected in the aliphatic region (δ 30-45 ppm).

Infrared (IR) Spectroscopy (Predicted)

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

- N-H Stretching: A band in the region of 3200-3400 cm^{-1} corresponding to the stretching vibration of the sulfonamide N-H bond.
- C-H Stretching: Bands in the region of 2800-3100 cm^{-1} for the stretching vibrations of the aromatic and methyl C-H bonds.
- S=O Stretching: Two strong absorption bands in the regions of 1320-1360 cm^{-1} (asymmetric) and 1140-1180 cm^{-1} (symmetric) for the S=O stretching of the sulfonyl group.
- C=N and C=C Stretching: Bands in the region of 1400-1600 cm^{-1} corresponding to the stretching vibrations of the pyridine ring.

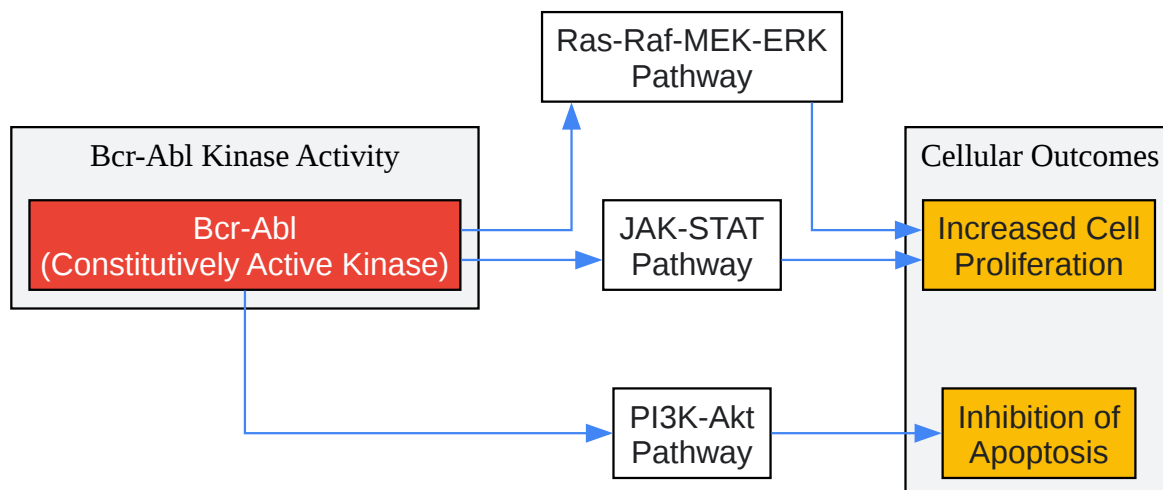
Biological Activity

There is currently no publicly available information on the specific biological activity or mechanism of action of **N-(5-bromopyridin-2-yl)methanesulfonamide**. However, a study investigating a series of related compounds identified them as potential inhibitors of the Bcr-Abl kinase.^[1] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).

Given the structural similarity of **N-(5-bromopyridin-2-yl)methanesulfonamide** to compounds with Bcr-Abl inhibitory activity, it is plausible that this compound may also target this or other kinases. Further biological evaluation is required to determine its specific activity and potential therapeutic applications.

Bcr-Abl Signaling Pathway (Hypothetical Target)

The Bcr-Abl signaling pathway is a complex network that promotes cell proliferation and survival while inhibiting apoptosis. As **N-(5-bromopyridin-2-yl)methanesulfonamide** is structurally related to Bcr-Abl inhibitors, a simplified diagram of this pathway is presented below for context. It is important to note that the interaction of **N-(5-bromopyridin-2-yl)methanesulfonamide** with this pathway has not been experimentally confirmed.



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Simplified Bcr-Abl Signaling Pathway (Hypothetical Target)

Conclusion

N-(5-bromopyridin-2-yl)methanesulfonamide is a readily synthesizable compound with defined physical properties. While its biological activity has not been explicitly reported, its structural features suggest potential for further investigation, particularly in the context of kinase inhibition. This technical guide provides a summary of the currently available information to support future research and development efforts involving this molecule. Further experimental work is needed to fully characterize its spectral properties, solubility, and biological function.

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References

- 1. N-(5-bromo-2-pyridinyl)methanesulfonamide | 89466-22-8 [chemicalbook.com]

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